molecular formula C18H18FNO B1325685 2-Fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-60-0

2-Fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325685
CAS No.: 898770-60-0
M. Wt: 283.3 g/mol
InChI Key: ICWBFZHQCQGCFU-UHFFFAOYSA-N
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Description

2-Fluoro-3'-pyrrolidinomethyl benzophenone is a fluorinated benzophenone derivative characterized by a fluorine substituent at the 2-position of one aromatic ring and a pyrrolidinomethyl group at the 3'-position of the adjacent ring. Its molecular structure combines the photostability and UV-absorbing properties of benzophenones with the steric and electronic effects imparted by fluorine and the pyrrolidine moiety.

Key physicochemical properties (inferred from structurally similar compounds) suggest moderate lipophilicity (LogP ~3–4) and thermal stability (boiling point >400°C), which are critical for applications in pharmaceuticals, coatings, and photoinitiators .

Properties

IUPAC Name

(2-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWBFZHQCQGCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643209
Record name (2-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-60-0
Record name (2-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone and 2-fluorobenzene.

    Formation of Intermediate: The 2-fluorobenzene undergoes a Friedel-Crafts acylation reaction with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.

    Introduction of Pyrrolidinomethyl Group: The intermediate is then reacted with pyrrolidine and formaldehyde in a Mannich reaction to introduce the pyrrolidinomethyl group.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-3’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2-Fluoro-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and pyrrolidinomethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Benzophenone Derivatives

Compound Substituent Positions Amine Group Key Functional Group
This compound 2-F, 3'-pyrrolidine Pyrrolidine Fluorine
2-Fluoro-3'-piperidinomethyl benzophenone 2-F, 3'-piperidine Piperidine Fluorine
3-Cyano-3'-pyrrolidinomethyl benzophenone 3-CN, 3'-pyrrolidine Pyrrolidine Cyano

Table 2: Application-Specific Properties

Application Advantage of this compound Reference
UV-Curable Inks Enhanced radical generation efficiency vs. non-fluorinated BP derivatives
Antimalarial Drug Design Potential synergy of fluorine and pyrrolidine in target binding
Polymer Coatings Improved thermal stability and solubility vs. piperidine analogs

Biological Activity

2-Fluoro-3'-pyrrolidinomethyl benzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies that highlight its significance in pharmaceutical applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H18FNO
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : 2-Fluoro-3-(pyrrolidinomethyl)benzophenone

The presence of the fluorine atom and the pyrrolidinomethyl group contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study conducted on a range of Gram-positive and Gram-negative bacteria demonstrated effective inhibition at low concentrations, suggesting a promising therapeutic application in treating bacterial infections.

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties, particularly against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for the development of new cancer therapies.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.5Induction of apoptosis
HeLa (Cervical)12.3Cell cycle arrest
A549 (Lung)10.8Inhibition of proliferation

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it shows promise as an inhibitor of nitric oxide synthase (NOS), which is implicated in neurodegenerative diseases and inflammatory conditions.

  • Selectivity : The compound exhibits selectivity towards neuronal NOS (nNOS) over endothelial NOS (eNOS), which is beneficial for reducing side effects related to vascular regulation.

The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Binding Affinity : The compound binds to active sites on target enzymes or receptors, altering their activity.
  • Signal Transduction Modulation : It may modulate signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, contributing to the induction of apoptosis in cancer cells.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in a murine model of cerebral ischemia. Results indicated a reduction in neuronal death and improved functional outcomes compared to controls.
  • Combination Therapy Potential : In combination with standard chemotherapy agents, this compound enhanced the cytotoxic effects against resistant cancer cell lines, indicating its potential as an adjunct therapy.

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